Ethyl-3-Brom-5-fluorbenzoat

Übersicht

Beschreibung

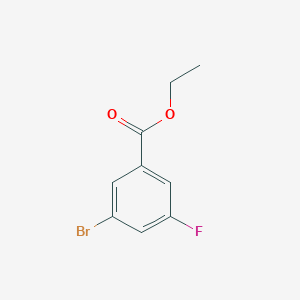

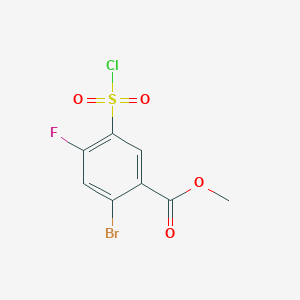

Ethyl 3-Bromo-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-Bromo-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-Bromo-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

C9H8BrFO2 C_9H_8BrFO_2 C9H8BrFO2

und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Organische Synthese

Ethyl-3-Brom-5-fluorbenzoat: wird häufig als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet. Seine Brom- und Fluorsubstituenten machen es zu einem vielseitigen Reagenz für Kreuzkupplungsreaktionen, wie z. B. Suzuki- und Heck-Reaktionen, die entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in Pharmazeutika und Agrochemikalien sind .

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als Baustein für die Entwicklung neuer Medikamente. Es kann zur Synthese von Benzofuranderivaten verwendet werden, die aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften, vielversprechend für die Behandlung verschiedener Krankheiten sind .

Materialwissenschaft

Forscher in der Materialwissenschaft können this compound verwenden, um neuartige Materialien mit spezifischen Fluoreszenzeigenschaften zu erzeugen. Das Fluoratom kann die photophysikalischen Eigenschaften von Materialien beeinflussen und sie somit für Anwendungen in organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten geeignet machen .

Analytische Standards

Aufgrund seiner definierten Struktur und Stabilität kann this compound als analytischer Standard in der Chromatographie und Massenspektrometrie verwendet werden. Dies hilft bei der genauen Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .

Landwirtschaftliche Forschung

Im Bereich der Landwirtschaft können Derivate dieser Verbindung auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht werden. Die Brom- und Fluoratome können für die biologische Aktivität dieser Verbindungen entscheidend sein und das Wachstum verschiedener Pflanzenarten beeinflussen .

Umweltstudien

This compound kann auch in Umweltstudien verwendet werden, um das Verhalten von halogenierten organischen Verbindungen in Ökosystemen zu verstehen. Seine Abbauprodukte und die Wechselwirkung mit anderen Umweltchemikalien können Einblicke in die Umweltverschmutzung und Sanierungsstrategien liefern .

Wirkmechanismus

Target of Action

Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 The primary targets of this compound are currently not well-documented in the available literature

Action Environment

The action, efficacy, and stability of Ethyl 3-Bromo-5-fluorobenzoate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, safety information suggests that the compound should be handled in a well-ventilated area and avoid contact with moisture .

Biochemische Analyse

Biochemical Properties

Ethyl 3-Bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Ethyl 3-Bromo-5-fluorobenzoate and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the overall biochemical environment within the cell.

Cellular Effects

Ethyl 3-Bromo-5-fluorobenzoate has notable effects on various types of cells and cellular processes. In particular, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to Ethyl 3-Bromo-5-fluorobenzoate has been shown to alter the expression of genes involved in oxidative stress responses, potentially affecting the cell’s ability to manage reactive oxygen species . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-Bromo-5-fluorobenzoate involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, Ethyl 3-Bromo-5-fluorobenzoate has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-Bromo-5-fluorobenzoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to Ethyl 3-Bromo-5-fluorobenzoate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of Ethyl 3-Bromo-5-fluorobenzoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of Ethyl 3-Bromo-5-fluorobenzoate have been associated with toxic effects such as liver damage and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

Ethyl 3-Bromo-5-fluorobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolism of Ethyl 3-Bromo-5-fluorobenzoate can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl 3-Bromo-5-fluorobenzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, Ethyl 3-Bromo-5-fluorobenzoate may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

Ethyl 3-Bromo-5-fluorobenzoate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . For instance, Ethyl 3-Bromo-5-fluorobenzoate may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

ethyl 3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLQOVWASVDMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)